chemical structure and properties of 2-(4-pentylcyclohexyl)acetic acid
chemical structure and properties of 2-(4-pentylcyclohexyl)acetic acid
Introduction
2-(4-pentylcyclohexyl)acetic acid is a carboxylic acid derivative featuring a cyclohexane core substituted with a pentyl group and an acetic acid moiety. Its structural motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a variety of biologically active molecules. The lipophilic pentyl group and the ionizable carboxylic acid function impart a distinct physicochemical profile that can influence its pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of 2-(4-pentylcyclohexyl)acetic acid, intended for researchers, scientists, and drug development professionals.
Chemical Structure and Identifiers
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IUPAC Name: 2-(4-pentylcyclohexyl)acetic acid
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CAS Number: 74603-16-0[1]
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Molecular Formula: C₁₃H₂₄O₂
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Molecular Weight: 212.33 g/mol
The structure consists of a cyclohexane ring with a pentyl group at the 4-position and an acetic acid group at the 1-position. The cyclohexane ring can exist in cis and trans isomeric forms with respect to the substituents, which can significantly impact the molecule's three-dimensional conformation and biological activity.
Caption: 2D structure of 2-(4-pentylcyclohexyl)acetic acid.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Method/Reference |
| Boiling Point | ~311 °C | Based on similar compounds like 2-tert-pentylcyclohexyl acetate.[2] |
| pKa | ~4.8 | Predicted using computational models for substituted carboxylic acids.[3][4][5][6] |
| LogP | ~4.5 | Estimated based on the lipophilicity of the pentyl and cyclohexyl groups. |
| Solubility | Soluble in organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate; sparingly soluble in water. | General solubility trends for long-chain alkyl carboxylic acids.[1] |
Synthesis of 2-(4-pentylcyclohexyl)acetic acid
While a specific, validated synthesis protocol for 2-(4-pentylcyclohexyl)acetic acid is not published, it can be reasonably synthesized through established organic chemistry methodologies. Two plausible synthetic routes are the Arndt-Eistert homologation and the Horner-Wadsworth-Emmons olefination.
Route 1: Arndt-Eistert Homologation
This classical method allows for the one-carbon extension of a carboxylic acid. The synthesis would commence from 4-pentylcyclohexanecarboxylic acid.
Caption: Arndt-Eistert homologation workflow.
Experimental Protocol (Hypothetical):
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Acid Chloride Formation: To a solution of 4-pentylcyclohexanecarboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.
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Diazoketone Formation: Dissolve the crude acid chloride in an anhydrous ether (e.g., diethyl ether or THF). At 0 °C, add a freshly prepared solution of diazomethane in ether dropwise until a persistent yellow color is observed. Stir the reaction for 1 hour at 0 °C. Carefully quench any excess diazomethane by adding a few drops of acetic acid.
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Wolff Rearrangement: To the solution of the diazoketone, add silver(I) oxide (0.1 eq) as a catalyst and water (5.0 eq). Stir the reaction mixture at room temperature and monitor the progress by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Extract the aqueous layer with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[7][8][9][10][11]
Route 2: Horner-Wadsworth-Emmons Olefination
This route involves the olefination of an aldehyde followed by reduction of the resulting α,β-unsaturated ester.
Caption: Horner-Wadsworth-Emmons olefination workflow.
Experimental Protocol (Hypothetical):
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Horner-Wadsworth-Emmons Reaction: To a suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.1 eq) dropwise. Stir the mixture for 30 minutes at 0 °C. Add a solution of 4-pentylcyclohexanecarbaldehyde (1.0 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. Dry the combined organic layers and concentrate. Purify the resulting α,β-unsaturated ester by column chromatography.[12][13][14][15][16]
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Alkene Reduction: Dissolve the unsaturated ester in ethanol and add a catalytic amount of 10% palladium on carbon. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete as monitored by TLC or GC-MS. Filter the catalyst through Celite and concentrate the filtrate.
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Ester Hydrolysis: Dissolve the saturated ester in a mixture of THF and water. Add lithium hydroxide (2.0 eq) and stir at room temperature. Upon completion, acidify the reaction mixture with 1M HCl and extract with ethyl acetate. Dry the organic layer and concentrate to afford the desired carboxylic acid.
Potential Biological Activity and Mechanism of Action
While no specific biological data for 2-(4-pentylcyclohexyl)acetic acid has been published, its structural similarity to other known bioactive molecules suggests several potential areas of interest for researchers.
Anti-inflammatory Activity
Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a carboxylic acid moiety attached to a lipophilic scaffold. The structural features of 2-(4-pentylcyclohexyl)acetic acid are consistent with this general pharmacophore. It is plausible that this compound could exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.[17]
Hypothetical Mechanism: COX Inhibition
Caption: Potential inhibition of the COX pathway.
Modulation of the Ras/Raf Signaling Pathway
The Ras/Raf/MEK/ERK signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[18] Some studies have indicated that certain small molecules can modulate the interaction between Ras and Raf proteins.[19] Given the structural features of 2-(4-pentylcyclohexyl)acetic acid, it could potentially be investigated for its ability to interfere with this protein-protein interaction.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pentyl group (a triplet for the terminal methyl group and multiplets for the methylene groups), the cyclohexane ring protons (a complex series of multiplets), the methylene protons adjacent to the carboxyl group (a doublet), and a broad singlet for the carboxylic acid proton. Predicted chemical shifts can be estimated using NMR prediction software.[20][21]
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¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the pentyl chain, the cyclohexane ring, the methylene carbon of the acetic acid moiety, and the carbonyl carbon of the carboxylic acid.[2][22][23][24]
Mass Spectrometry (MS)
The mass spectrum would likely show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would be expected to involve cleavage of the pentyl chain and fragmentation of the cyclohexane ring.[25][26][27] A characteristic fragment would be the loss of the carboxylic acid group.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be suitable for the analysis and purification of 2-(4-pentylcyclohexyl)acetic acid.
Hypothetical HPLC Method:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
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Flow Rate: 1.0 mL/min.
Pharmacokinetics and ADME (Absorption, Distribution, Metabolism, and Excretion)
The pharmacokinetic profile of 2-(4-pentylcyclohexyl)acetic acid would be influenced by its lipophilicity and the presence of the carboxylic acid group. The long alkyl chain suggests good membrane permeability, but the ionizable carboxyl group could limit oral absorption and increase renal clearance. In vitro ADME assays, such as Caco-2 permeability and microsomal stability assays, would be essential to experimentally determine these properties.[33][34][35][36][37]
Conclusion
2-(4-pentylcyclohexyl)acetic acid represents an interesting chemical scaffold with potential applications in drug discovery, particularly in the areas of inflammation and oncology. While experimental data is currently limited, this technical guide provides a solid foundation for researchers by outlining its chemical properties, plausible synthetic routes, and potential biological activities based on established chemical principles and data from analogous structures. Further experimental investigation is warranted to fully elucidate the physicochemical and biological properties of this compound.
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